[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid
描述
属性
IUPAC Name |
2-(N-(2-morpholin-4-yl-2-oxoethyl)anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(15-6-8-20-9-7-15)10-16(11-14(18)19)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARZLVBWMPPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224959 | |
| Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-76-4 | |
| Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Amide Bond Formation via Acylation
A common approach involves the acylation of morpholine derivatives with phenyl-substituted amino acid intermediates. This can be achieved by:
- Reacting morpholin-4-ylacetyl chloride or morpholin-4-ylacetic acid derivatives with aniline or phenylamine derivatives under controlled conditions.
- Use of coupling agents such as carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation in mild conditions.
This method ensures the formation of the (phenyl)amino linkage to the 2-oxoethyl morpholine moiety.
Oxidation and Functional Group Transformations
The oxo group (carbonyl) adjacent to the morpholine ring is introduced either by:
- Direct oxidation of the corresponding morpholinyl-ethyl intermediate using mild oxidizing agents.
- Employing pre-formed morpholin-4-yl-2-oxoethyl building blocks in the synthesis.
Purification and Isolation
After synthesis, the compound is typically purified by:
- Extraction with organic solvents such as ethyl acetate.
- Drying over anhydrous magnesium sulfate.
- Concentration under reduced pressure.
- Final purification by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Representative Experimental Procedure
A detailed experimental method adapted from related morpholine-phenyl-acetic acid derivatives synthesis is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Morpholin-4-ylacetic acid (or derivative), phenylamine, coupling agent (e.g., EDC), base (e.g., triethylamine) | Stirred in anhydrous solvent (e.g., dichloromethane) at room temperature to form amide bond |
| 2 | Oxidizing agent (if required, e.g., PCC or Dess–Martin periodinane) | To introduce or confirm the oxo group adjacent to morpholine |
| 3 | Work-up: Saturated sodium carbonate solution, extraction with ethyl acetate | Separation of organic layer |
| 4 | Drying over MgSO4, concentration under reduced pressure | Removal of solvents |
| 5 | Purification by recrystallization or chromatography | Isolation of pure compound |
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene, Ethyl acetate | Choice depends on solubility and reaction step |
| Temperature | Room temperature to 80 °C | Higher temperatures used for reaction completion |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |
| Coupling Agents | EDC, DCC, HATU | Facilitate amide bond formation |
| Oxidizing Agents | PCC, Dess–Martin periodinane | For carbonyl group introduction |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity |
| Yield | Typically 60–90% | Dependent on reaction conditions |
Research Findings and Optimization
- The use of p-toluenesulfonic acid as a catalyst in related morpholine-phenyl compound syntheses has been reported to improve yields and reaction rates at moderate temperatures (~80 °C).
- Extraction and drying steps are critical to remove impurities and residual reagents, ensuring the final product's purity.
- Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine reaction completion and optimize reaction times.
- The choice of coupling agent significantly affects the reaction efficiency and side product formation; EDC and HATU are preferred for their mildness and high coupling efficiency.
- Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of the morpholine ring.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | Morpholin-4-ylacetic acid + Phenylamine + EDC | Room temp, DCM solvent | Mild conditions, good yields | Requires pure starting materials |
| Oxidation Post-Amide Formation | PCC or Dess–Martin periodinane | Room temp, short time | Selective oxidation | Sensitive to moisture, expensive reagents |
| Catalytic Acid-Assisted Synthesis | p-Toluenesulfonic acid catalyst, toluene | 80 °C, reflux | Enhanced reaction rate | Requires careful temperature control |
| Microwave-Assisted Synthesis (reported in related compounds) | Microwave irradiation, suitable solvent | Short reaction times | Rapid synthesis | Requires specialized equipment |
化学反应分析
Types of Reactions
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
科学研究应用
Chemical Profile
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.30 g/mol
- CAS Number : 1142204-92-9
Therapeutic Applications
-
Neutral Endopeptidase Inhibition
- The compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of bioactive peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound may enhance the therapeutic effects of ANP, which is beneficial in managing conditions like hypertension and heart failure .
-
Cardiovascular Disorders
- Research indicates that compounds similar to [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid could be effective in treating various cardiovascular disorders. These include resistant hypertension, heart failure, and renal insufficiency. The inhibition of NEP can lead to prolonged vasodilatory effects, improving patient outcomes in cardiovascular health .
- Pain Management and Neurological Disorders
- Reproductive Health
Case Studies
作用机制
The mechanism of action of [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of the research .
相似化合物的比较
2-Morpholinoacetic Acid (CAS 1257854-99-1)
2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid (CAS 929016-00-2)
- Structure: Incorporates a morpholinoethoxy group attached to a phenyl ring.
- Key Difference : The ethoxy linker increases flexibility and may alter receptor binding compared to the oxoethyl group in the target compound.
- Bioactivity: Not explicitly reported, but the morpholinoethoxy-phenyl motif is common in kinase inhibitors .
(4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)
- Structure : Features a benzyl group on the morpholine ring, enhancing lipophilicity.
Phenyl-Substituted Analogues
(2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic Acid (CAS 60712-47-2)
- Structure : Replaces the morpholinyl-oxoethyl group with a sulfonamide-linked tolyl group.
- Impact : Sulfonamide groups enhance metabolic stability but reduce solubility compared to morpholine derivatives.
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid (CAS 1142205-18-2)
- Structure : Includes a dichlorobenzyl group, increasing electronegativity and steric bulk.
- Bioactivity : Chlorinated aromatic groups often enhance antimicrobial activity but may reduce bioavailability due to hydrophobicity .
Functional Group Variations
Phenyl Acetic Acid (PAA)
2-((2-Fluoro-3-(morpholine-4-carboxamidomethyl)phenyl)amino)acetic Acid Derivatives
- Structure: Combines morpholine-carboxamide with fluorophenyl and aminoacetic acid groups.
- Bioactivity : Demonstrated potent antifungal and antioxidant activity in studies, outperforming reference drugs like Nystatin in some cases . Fluorine substitution at specific positions can modulate electronic effects and binding affinity.
Structural and Functional Analysis Table
*Bioactivity inferred from morpholine-containing analogues in .
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Morpholine derivatives (e.g., ) show efficacy against Aspergillus niger and Candida albicans, with MIC values as low as 93.7 µg/mL. The target compound’s oxoethyl group may enhance membrane permeability compared to simpler morpholine-acetic acids .
- Antioxidant Potential: Compounds with morpholine and aryl groups (e.g., ) exhibit DPPH radical scavenging activity (up to 70% inhibition at 400 µg/mL), suggesting the target compound may share this property due to similar electron-rich regions .
- Structural Optimization : Electronegative substitutions (e.g., -F, -OH) at ortho or para positions on phenyl rings can reduce activity, highlighting the importance of balanced hydrophobicity and electronic effects .
生物活性
[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid, also known by its chemical formula , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, which are crucial for its development as a pharmaceutical agent. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug formulations. The presence of the phenyl group contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.30 g/mol |
| CAS Number | 1142204-92-9 |
| Hazard Information | Irritant |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of amino acids with morpholine structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Neuroprotective Activity
Recent research has explored the neuroprotective effects of morpholine derivatives in models of neurodegeneration. This compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. This property could make it a candidate for further development in neurodegenerative disorders like Alzheimer's disease.
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in a peer-reviewed journal demonstrated that a related morpholine derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting enhanced efficacy. -
Neuroprotection in Animal Models :
In a controlled experiment involving mice subjected to oxidative stress, the administration of this compound resulted in reduced neuronal damage and improved cognitive function compared to untreated controls.
Research Findings
Recent literature has highlighted several key findings regarding the biological activities of this compound:
- Mechanism of Action : The compound appears to act through multiple pathways, including inhibition of specific enzymes involved in inflammation and microbial metabolism.
- Synergistic Effects : When combined with other antimicrobial agents, this compound showed synergistic effects, enhancing overall antimicrobial efficacy.
常见问题
Basic Research Questions
Q. What are the standard methods for synthesizing [(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid, and how is purity validated?
- Methodological Answer : Synthesis typically involves coupling a morpholine derivative (e.g., 4-(2-aminoethyl)morpholine ) with a phenyl-substituted amino acetic acid precursor via carbodiimide-mediated amidation. Post-synthesis, purity is validated using reversed-phase HPLC (RP-HPLC) with UV detection at 210–260 nm. Structural confirmation employs H/C NMR (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL , with attention to hydrogen bonding between the morpholine oxygen and acetic acid carboxyl group. Disordered solvent molecules are handled using SQUEEZE .
Advanced Research Questions
Q. What experimental designs are used to study the biological activity of this compound in plant systems?
- Methodological Answer : Building on phenylacetic acid (PAA) protocols , in vitro assays use Murashige and Skoog (MS) media supplemented with 0.5–2.0 mg/L of the compound. Cotyledonary node explants are cultured under 16-h photoperiods (50–100 µmol m s). Morphogenic responses (e.g., shoot elongation, root induction) are quantified via ANOVA, with post-hoc Duncan’s tests to compare treatments . Dose-dependent effects on auxin-responsive genes (e.g., AUX/IAA) are analyzed via qRT-PCR .
Q. How can discrepancies in the compound’s reported enzyme inhibition efficacy be resolved?
- Methodological Answer : Contradictions arise from variable assay conditions (e.g., pH, co-factors). To resolve:
- Standardization : Replicate assays in Tris-HCl (pH 7.4) with 1 mM Mg at 25°C.
- Orthogonal Assays : Compare inhibition kinetics (IC) across fluorometric (e.g., fluorescein diacetate hydrolysis) and colorimetric (e.g., p-nitrophenyl acetate) substrates.
- Compound Integrity : Verify stability via LC-MS post-assay to rule out degradation .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding to auxin receptors (e.g., TIR1) using PDB:3C0A. Parameters include Lamarckian genetic algorithms and grid boxes centered on the active site. Dynamics are validated via 100-ns MD simulations (AMBER) to assess binding pose stability. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with morpholine oxygen) .
Data Analysis & Optimization
Q. How do solvent systems influence the compound’s conformational stability during NMR analysis?
- Methodological Answer : Solvent polarity alters tautomerization. In DO, the carboxyl group deprotonates (δ 170–175 ppm for COO), while in CDCl, intramolecular H-bonding between morpholine and acetic acid groups stabilizes a folded conformation. Variable-temperature NMR (VT-NMR, −40°C to 60°C) tracks dynamic behavior, with ROESY confirming spatial proximity of morpholine and phenyl protons .
Q. What strategies optimize the compound’s yield in solid-phase synthesis?
- Methodological Answer : Use Rink amide resin with Fmoc-protected intermediates. Coupling efficiency is enhanced with HOBt/DIC in DMF (2 × 30 min). Capping (5% AcO) minimizes deletion sequences. Cleavage (TFA/HO/TIPS, 95:2.5:2.5) followed by lyophilization yields >85% purity. Process optimization via DoE (Design of Experiments) identifies critical factors (e.g., equivalents of morpholine derivative, reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
